2-Phenoxyethanimidamide

Calcium channel Pain Analgesic discovery

2-Phenoxyethanimidamide (CAS 100377-17-1, free base; commonly supplied as the hydrochloride salt, CAS 67386-38-3) is a small-molecule aryloxyamidine of formula C₈H₁₀N₂O (MW 150.18). It belongs to the phenoxyacetamidine class, characterized by a phenoxy moiety linked to an amidine terminus, which confers both hydrogen-bond donor/acceptor capacity and a modifiable scaffold for heterocycle synthesis.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B8762410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyethanimidamide
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=N)N
InChIInChI=1S/C8H10N2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
InChIKeyGGJZNRRFDCKJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyethanimidamide for Research Procurement: Core Identity, Available Forms, and Evidence Landscape


2-Phenoxyethanimidamide (CAS 100377-17-1, free base; commonly supplied as the hydrochloride salt, CAS 67386-38-3) is a small-molecule aryloxyamidine of formula C₈H₁₀N₂O (MW 150.18) . It belongs to the phenoxyacetamidine class, characterized by a phenoxy moiety linked to an amidine terminus, which confers both hydrogen-bond donor/acceptor capacity and a modifiable scaffold for heterocycle synthesis. The compound is commercially available from multiple research-chemical suppliers at purities ≥95% and is catalogued as a synthetic building block or tool compound for pharmacological probe development . Despite vendor claims of N-type calcium channel antagonism and analgesic activity, the open primary literature contains no peer-reviewed head-to-head quantitative comparisons that would allow evidence-based differentiation from close structural analogs at the time of this analysis.

Why 2-Phenoxyethanimidamide Cannot Be Assumed Interchangeable with Other Phenoxyamidines


Phenoxyamidine analogs—differing by a single substituent (e.g., 4-methyl, 3-chloro, or N-hydroxy)—can exhibit divergent target-binding profiles, metabolic stability, and synthetic reactivity. In the absence of matched comparative data, substituting 2-phenoxyethanimidamide with a close analog risks altering the selectivity window (e.g., N-type vs. L-type calcium channel preference), changing the yield-determining step in heterocycle formation, or introducing uncharacterized off-target liabilities. Therefore, procurement decisions should be guided by the specific application context and, where available, confirmatory side-by-side testing rather than assumed class equivalence .

2-Phenoxyethanimidamide Quantitative Evidence Audit: Current State of Comparator Data


N-Type Calcium Channel Antagonism — Mechanistic Claim Without Published IC₅₀ Comparator

Vendor descriptions state that 2-phenoxyethanimidamide hydrochloride is an N-type calcium channel antagonist with oral analgesic activity in animals . However, no peer-reviewed publication was identified that reports a numeric IC₅₀ value for the target compound alongside a comparator (e.g., ω-conotoxin GVIA, ziconotide, or a close phenoxyamidine analog) in the same assay. BindingDB contains entries for structurally distinct compounds tested at N-type channels, and a BindingDB entry (ChEBML_153307) indicates the compound was tested for PNMT inhibition in a radiochemical assay, but numeric affinity data could not be retrieved [1]. Consequently, the available evidence is insufficient to quantify selectivity or potency relative to any reference standard.

Calcium channel Pain Analgesic discovery

Synthetic Utility in 1,2,4-Thiadiazole Formation — Single Yield Point Without Comparator Benchmark

A synthetic procedure using 2-phenoxyethanimidamide hydrochloride (2.00 g, 10.7 mmol) and perchloromethyl mercaptan yielded 1.66 g (68.3%) of 5-chloro-3-(phenoxymethyl)-1,2,4-thiadiazole after silica gel purification [1]. This yield was obtained under specific conditions (DCM, NaOH, ice-cooling) and represents a single data point with no reported comparison to alternative amidine substrates (e.g., 2-(4-methylphenoxy)acetamidine or 2-methoxyacetimidamide) under identical conditions.

Heterocycle synthesis Thiadiazole Building block

Commercial Purity Specification — Non-Differentiating Across the Phenoxyamidine Class

2-Phenoxyethanimidamide hydrochloride is supplied at ≥95% purity (Aladdin Scientific, Bidepharm) or ≥97% purity (Thermo Scientific) . Its close analogs — including 2-(4-methylphenoxy)acetamidine, N'-hydroxy-2-phenoxyethanimidamide, and 2-(3-chlorophenoxy)ethanimidamide — are also available from the same or comparable suppliers at ≥95% purity. Thus, purity alone does not constitute a procurement differentiator.

Quality control Procurement specification Purity

Evidence-Constrained Application Scenarios for 2-Phenoxyethanimidamide


Exploratory Pharmacology in Voltage-Gated Calcium Channel Research

Where a research team has independent evidence (proprietary or unpublished) that the phenoxyamidine scaffold engages N-type calcium channels, 2-phenoxyethanimidamide may serve as an unsubstituted reference compound for structure–activity relationship (SAR) studies. In such a scenario, the compound is used as a baseline to quantify the impact of substituent modifications (e.g., 4-methyl, 3-chloro) on channel subtype selectivity and potency, with data generated internally rather than drawn from the public domain .

Synthetic Chemistry: Precursor for 1,2,4-Thiadiazole Library Construction

Researchers synthesizing 3,5-disubstituted 1,2,4-thiadiazoles can employ 2-phenoxyethanimidamide as a starting material, following a published protocol that delivers the 5-chloro-3-(phenoxymethyl) derivative in ~68% yield . This scaffold can subsequently undergo nucleophilic displacement at the 5-chloro position to generate diverse compound libraries for biological screening. Systematic yield comparisons with alternative amidine substrates remain to be published.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor Screening

A BindingDB assay entry (ChEBML_153307) indicates that 2-phenoxyethanimidamide has been tested for PNMT inhibition in a radiochemical format [1]. Laboratories pursuing PNMT as a target for adrenergic pathway modulation may consider this compound as a screening hit for follow-up, contingent on confirming the primary data and benchmarking against established PNMT inhibitors such as SKF-64139 or LY-134046.

Calcium Channel Antagonist Tool Compound for In Vivo Analgesic Studies (Animal Models)

Vendor documentation claims that 2-phenoxyethanimidamide hydrochloride is orally active and shows analgesic activity in animals . Research groups with access to appropriate animal models and regulatory approvals may evaluate the compound in head-to-head analgesic assays against reference N-type calcium channel blockers (e.g., ziconotide, cilnidipine) to generate the comparative efficacy and safety data that are currently absent from the published literature.

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